5-(Aminomethyl)indolin-2-one synthesis protocols
5-(Aminomethyl)indolin-2-one synthesis protocols
An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)indolin-2-one
This guide provides a detailed overview of plausible synthetic protocols for 5-(aminomethyl)indolin-2-one, a key heterocyclic building block for pharmaceutical research and drug development. The indolin-2-one scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of an aminomethyl group at the 5-position offers a valuable handle for further molecular elaboration. This document outlines three distinct, chemically robust synthetic strategies, complete with detailed experimental procedures, data tables, and workflow diagrams to assist researchers in its preparation.
Synthetic Strategies Overview
Three primary synthetic routes are proposed, starting from common indolin-2-one precursors. These routes leverage well-established chemical transformations to achieve the target compound.
Route A: Cyanation of 5-Bromoindolin-2-one followed by Nitrile Reduction This route begins with the commercially available or readily synthesized 5-bromoindolin-2-one. A nucleophilic substitution reaction is employed to introduce a cyano group, which is subsequently reduced to the primary amine.
Route B: Gabriel Synthesis from 5-(Bromomethyl)indolin-2-one This classical method provides a clean synthesis of primary amines.[1][2] It involves the N-alkylation of potassium phthalimide with a bromomethyl intermediate, followed by the liberation of the amine using hydrazine.[3][4]
Route C: Azide Reduction from 5-(Bromomethyl)indolin-2-one An alternative to the Gabriel synthesis, this route proceeds through an azide intermediate. The azido group is introduced by substitution and then reduced to the amine, a transformation known for high yields and clean reaction profiles.
Experimental Protocols and Data
The following sections provide detailed methodologies for the key transformations outlined above. The protocols are based on established literature procedures for analogous substrates.
Route A: Cyanation and Reduction
Step 1: Synthesis of 5-Cyanoindolin-2-one from 5-Bromoindolin-2-one
This procedure is adapted from the Rosenmund-von Braun reaction for converting aryl halides to nitriles.[5]
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Experimental Protocol:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromoindolin-2-one (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).
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Cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-cyanoindolin-2-one.
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Step 2: Reduction of 5-Cyanoindolin-2-one to 5-(Aminomethyl)indolin-2-one
The nitrile is reduced to a primary amine via catalytic hydrogenation.
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Experimental Protocol:
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In a hydrogenation vessel, dissolve 5-cyanoindolin-2-one (1 equiv.) in methanol or ethanol saturated with ammonia.
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Add Raney Nickel (approx. 10% w/w) as the catalyst.
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Pressurize the vessel with hydrogen gas (50-100 psi).
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Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.
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Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-(aminomethyl)indolin-2-one. Further purification can be achieved by recrystallization or salt formation.
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| Route A: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |
| Step 1: Cyanation | ||||
| 5-Bromoindolin-2-one | 212.05 | 1.0 | Starting Material | - |
| Copper(I) Cyanide | 89.56 | 1.2 | Cyanating Agent | 70-85% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |
| Step 2: Reduction | ||||
| 5-Cyanoindolin-2-one | 158.16 | 1.0 | Starting Material | - |
| Raney Nickel | - | Catalyst | Catalyst | 80-95% |
| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent | - |
| Methanolic Ammonia | - | - | Solvent/Base | - |
Route B: Gabriel Synthesis
Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one
This intermediate is not directly described in the search results and would be prepared from 5-methylindolin-2-one via radical bromination (e.g., using N-Bromosuccinimide and a radical initiator like AIBN). The protocol below assumes this starting material is available.
Step 2: Synthesis of 5-(Phthalimidomethyl)indolin-2-one
This step follows the classical Gabriel synthesis procedure.[6]
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Experimental Protocol:
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Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in anhydrous DMF in a round-bottom flask.
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Add potassium phthalimide (1.1 equiv.) to the solution.[4]
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Heat the mixture to 80-100 °C and stir for 4-6 hours.
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Monitor the reaction by TLC for the disappearance of the starting alkyl halide.
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After cooling, pour the reaction mixture into water and stir to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-(phthalimidomethyl)indolin-2-one.
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Step 3: Synthesis of 5-(Aminomethyl)indolin-2-one (Ing-Manske Procedure)
This step involves the hydrazinolysis of the phthalimide group to release the desired primary amine.[3]
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Experimental Protocol:
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Suspend 5-(phthalimidomethyl)indolin-2-one (1 equiv.) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (2-4 equiv.) to the suspension.
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Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
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Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
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Wash the precipitate with cold ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure.
-
If necessary, acidify the residue with HCl in ethanol to precipitate the amine as its hydrochloride salt, or purify by column chromatography.
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| Route B: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |
| Step 2: Phthalimide Alkylation | ||||
| 5-(Bromomethyl)indolin-2-one | 226.07 | 1.0 | Starting Material | - |
| Potassium Phthalimide | 185.22 | 1.1 | Amine Surrogate | 85-95% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |
| Step 3: Hydrazinolysis | ||||
| 5-(Phthalimidomethyl)indolin-2-one | 292.30 | 1.0 | Starting Material | - |
| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 2-4 | Cleavage Reagent | 75-90% |
| Ethanol | 46.07 | - | Solvent | - |
Route C: Azide Formation and Reduction
Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one
As in Route B, this protocol begins with the hypothetical 5-(bromomethyl)indolin-2-one.
Step 2: Synthesis of 5-(Azidomethyl)indolin-2-one
This is a standard nucleophilic substitution to form an organic azide.
-
Experimental Protocol:
-
Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in DMF or acetone in a round-bottom flask.
-
Add sodium azide (1.5 equiv.) and stir the mixture at room temperature.
-
Gently heat to 50 °C if the reaction is slow. Monitor by TLC (typically 6-12 hours).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-(azidomethyl)indolin-2-one is often used directly in the next step without further purification.
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Step 3: Reduction of 5-(Azidomethyl)indolin-2-one
The Staudinger reaction or catalytic hydrogenation are effective methods for reducing azides to amines.
-
Experimental Protocol (Catalytic Hydrogenation):
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Dissolve the crude 5-(azidomethyl)indolin-2-one (1 equiv.) in methanol or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (1 atm or higher) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the azide is fully consumed (typically 4-8 hours).
-
Vent the vessel, and filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield 5-(aminomethyl)indolin-2-one.
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| Route C: Reagent Summary | MW ( g/mol ) | Equivalents | Role | Expected Yield |
| Step 2: Azidation | ||||
| 5-(Bromomethyl)indolin-2-one | 226.07 | 1.0 | Starting Material | - |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | Azide Source | >90% (crude) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent | - |
| Step 3: Reduction | ||||
| 5-(Azidomethyl)indolin-2-one | 188.19 | 1.0 | Starting Material | - |
| Palladium on Carbon (10% Pd/C) | - | Catalyst | Catalyst | 90-98% |
| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent | - |
| Methanol | 32.04 | - | Solvent | - |
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
